molecular formula C7H12O2 B7823358 Heptenoic acid CAS No. 25377-46-2

Heptenoic acid

Cat. No. B7823358
CAS RN: 25377-46-2
M. Wt: 128.17 g/mol
InChI Key: YURNCBVQZBJDAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptenoic acid is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Heptenoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Heptenoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

hept-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h5-6H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURNCBVQZBJDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6067090
Record name Heptenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6067090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptenoic acid

CAS RN

18999-28-5, 25377-46-2
Record name 2-Heptenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18999-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptenoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Heptenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6067090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.633
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Heptenoic acid
Reactant of Route 2
Reactant of Route 2
Heptenoic acid
Reactant of Route 3
Reactant of Route 3
Heptenoic acid
Reactant of Route 4
Reactant of Route 4
Heptenoic acid
Reactant of Route 5
Heptenoic acid
Reactant of Route 6
Reactant of Route 6
Heptenoic acid

Citations

For This Compound
3,260
Citations
HL Goering, SJ Cristol, K Dittmer - Journal of the American …, 1948 - ACS Publications
… The synthesis and properties of this analog, 2-amino-5heptenoic acid (VII), are … The 2-amino-5-heptenoic acid inhibited the growth of one strain of Escherichia coli, but had no effect on …
Number of citations: 29 pubs.acs.org
J Guo, M Linetsky, AO Yu, L Zhang… - Chemical research in …, 2016 - ACS Publications
Oxidative stress and angiogenesis have been implicated not only in normal phenomena such as tissue healing and remodeling but also in many pathological processes. However, the …
Number of citations: 12 pubs.acs.org
T Sato, T Kawara, K Sakata, T Fujisawa - Bulletin of the Chemical …, 1981 - journal.csj.jp
… Among them, cis-4-heptenoic acid would be a useful precursor of these jasmonoids, because it has a structure corresponding to a skeleton from the side chain to the carbonyl …
Number of citations: 37 www.journal.csj.jp
H Wang, M Linetsky, J Guo, AO Yu… - Chemical research in …, 2016 - ACS Publications
4-Hydroxy-7-oxo-5-heptenic acid (HOHA)-lactone is a biologically active oxidative truncation product released (t 1/2 = 30 min at 37 C) by nonenzymatic transesterification/deacylation …
Number of citations: 10 pubs.acs.org
HD Zook, JA Knight - Journal of the American Chemical Society, 1954 - ACS Publications
… In this investigation, the statistically random addition of hydrogen bromide to ŋrarey-4-heptenoic acid is described. The acid is the simplest one having a … The /raws-4-heptenoic acid was …
Number of citations: 17 pubs.acs.org
AG Brewster, PWR Caulkett… - Journal of medicinal …, 1987 - ACS Publications
(5Z)-7-(2, 2-Dimethyl-4-phenyl-l, 3-dioxan-cw-5-yl) heptenoic acid (2) was found to be a specific, competitive thromboxane A2 receptor antagonist that acts at platelet, vascular, and …
Number of citations: 12 pubs.acs.org
H Wang, M Linetsky, J Guo, J Choi… - Chemical research in …, 2015 - ACS Publications
2-(ω-Carboxyethyl)pyrrole (CEP) derivatives of proteins were previously shown to have significant pathological and physiological relevance to age-related macular degeneration, …
Number of citations: 23 pubs.acs.org
M Linetsky, J Guo, E Udeigwe, D Ma… - Free Radical Biology …, 2020 - Elsevier
Retinal pigment epithelial (RPE) cell dysfunction and death play vital roles in age-related macular degeneration (AMD) pathogenesis. Previously we showed that oxidative cleavage of …
Number of citations: 6 www.sciencedirect.com
PJ Connolly, CD Westin, DA Loughney… - Journal of medicinal …, 1993 - ACS Publications
Compounds comprising a series of 7-[2-(4-fluorophenyl)-4, 5, 6, 7-tetrahydro-2H-indazol-3-yl]-3, 5-dihydroxy-6-heptenoic acid sodium salts (18) were synthesized and tested for their …
Number of citations: 42 pubs.acs.org
M Naka, DE Mais, TA Morinelli, N Hamanaka… - … of Pharmacology and …, 1992 - ASPET
… -[2.2.1]heptan-2y l]-5'heptenoic acid) and U46619 [15S-hydroxy-11 alpha,9 alpha-(… [2.2.1]hept- 2-yl]-5-heptenoic acid), a TXA2/PGH2 receptor antagonist. Radioligand binding studies …
Number of citations: 16 jpet.aspetjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.